Cas no 2189498-76-6 (1-{1,1-difluoro-6-azaspiro2.5octan-6-yl}-2-(4-fluorophenyl)ethan-1-one)

1-{1,1-difluoro-6-azaspiro2.5octan-6-yl}-2-(4-fluorophenyl)ethan-1-one 化学的及び物理的性質
名前と識別子
-
- 1-{1,1-difluoro-6-azaspiro2.5octan-6-yl}-2-(4-fluorophenyl)ethan-1-one
- 1-(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)-2-(4-fluorophenyl)ethanone
- 1-{1,1-difluoro-6-azaspiro[2.5]octan-6-yl}-2-(4-fluorophenyl)ethan-1-one
- 1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-2-(4-fluorophenyl)ethan-1-one
- F6573-6217
- 2189498-76-6
- AKOS039894404
-
- インチ: 1S/C15H16F3NO/c16-12-3-1-11(2-4-12)9-13(20)19-7-5-14(6-8-19)10-15(14,17)18/h1-4H,5-10H2
- InChIKey: KTHNAQQGHQOPPD-UHFFFAOYSA-N
- ほほえんだ: FC1(CC21CCN(C(CC1C=CC(=CC=1)F)=O)CC2)F
計算された属性
- せいみつぶんしりょう: 283.11839862g/mol
- どういたいしつりょう: 283.11839862g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 2
- 複雑さ: 383
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 20.3Ų
- 疎水性パラメータ計算基準値(XlogP): 2.8
1-{1,1-difluoro-6-azaspiro2.5octan-6-yl}-2-(4-fluorophenyl)ethan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6573-6217-25mg |
1-{1,1-difluoro-6-azaspiro[2.5]octan-6-yl}-2-(4-fluorophenyl)ethan-1-one |
2189498-76-6 | 90%+ | 25mg |
$163.5 | 2023-04-22 | |
Life Chemicals | F6573-6217-15mg |
1-{1,1-difluoro-6-azaspiro[2.5]octan-6-yl}-2-(4-fluorophenyl)ethan-1-one |
2189498-76-6 | 90%+ | 15mg |
$133.5 | 2023-04-22 | |
Life Chemicals | F6573-6217-5μmol |
1-{1,1-difluoro-6-azaspiro[2.5]octan-6-yl}-2-(4-fluorophenyl)ethan-1-one |
2189498-76-6 | 90%+ | 5μl |
$94.5 | 2023-04-22 | |
Life Chemicals | F6573-6217-2μmol |
1-{1,1-difluoro-6-azaspiro[2.5]octan-6-yl}-2-(4-fluorophenyl)ethan-1-one |
2189498-76-6 | 2μmol |
$85.5 | 2023-09-07 | ||
Life Chemicals | F6573-6217-1mg |
1-{1,1-difluoro-6-azaspiro[2.5]octan-6-yl}-2-(4-fluorophenyl)ethan-1-one |
2189498-76-6 | 1mg |
$81.0 | 2023-09-07 | ||
Life Chemicals | F6573-6217-20mg |
1-{1,1-difluoro-6-azaspiro[2.5]octan-6-yl}-2-(4-fluorophenyl)ethan-1-one |
2189498-76-6 | 90%+ | 20mg |
$148.5 | 2023-04-22 | |
Life Chemicals | F6573-6217-2mg |
1-{1,1-difluoro-6-azaspiro[2.5]octan-6-yl}-2-(4-fluorophenyl)ethan-1-one |
2189498-76-6 | 2mg |
$88.5 | 2023-09-07 | ||
Life Chemicals | F6573-6217-3mg |
1-{1,1-difluoro-6-azaspiro[2.5]octan-6-yl}-2-(4-fluorophenyl)ethan-1-one |
2189498-76-6 | 3mg |
$94.5 | 2023-09-07 | ||
Life Chemicals | F6573-6217-10μmol |
1-{1,1-difluoro-6-azaspiro[2.5]octan-6-yl}-2-(4-fluorophenyl)ethan-1-one |
2189498-76-6 | 90%+ | 10μl |
$103.5 | 2023-04-22 | |
Life Chemicals | F6573-6217-4mg |
1-{1,1-difluoro-6-azaspiro[2.5]octan-6-yl}-2-(4-fluorophenyl)ethan-1-one |
2189498-76-6 | 90%+ | 4mg |
$99.0 | 2023-04-22 |
1-{1,1-difluoro-6-azaspiro2.5octan-6-yl}-2-(4-fluorophenyl)ethan-1-one 関連文献
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
-
Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
-
S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
-
Brandon D. Armstrong,Devin T. Edwards,Richard J. Wylde,Shamon A. Walker,Songi Han Phys. Chem. Chem. Phys., 2010,12, 5920-5926
-
Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
-
Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
-
Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
1-{1,1-difluoro-6-azaspiro2.5octan-6-yl}-2-(4-fluorophenyl)ethan-1-oneに関する追加情報
Introduction to 1-{1,1-difluoro-6-azaspiro2.5octan-6-yl}-2-(4-fluorophenyl)ethan-1-one (CAS No. 2189498-76-6)
The compound 1-{1,1-difluoro-6-azaspiro2.5octan-6-yl}-2-(4-fluorophenyl)ethan-1-one, identified by its CAS number 2189498-76-6, represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its intricate spirocyclic structure and fluorinated aromatic moiety, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development.
At the core of this compound's structure lies a spirocyclic framework, which is a key feature contributing to its unique chemical properties. The spirocyclic arrangement introduces rigidity and specific spatial orientation, which can be exploited to enhance binding affinity and selectivity in biological targets. This structural motif has been increasingly recognized for its role in designing molecules with improved pharmacokinetic profiles.
The presence of fluorine atoms in both the spirocyclic ring and the phenyl group is another critical aspect of this compound. Fluorine substitution is a well-established strategy in drug design, known for its ability to modulate metabolic stability, lipophilicity, and binding interactions. In particular, the 1,1-difluoro substitution on the spirocyclic ring enhances the compound's metabolic resistance, a desirable trait for long-lasting therapeutic effects.
The 4-fluorophenyl group further contributes to the compound's pharmacological profile by influencing its interactions with biological targets. Fluorinated aromatic rings are frequently incorporated into drug molecules due to their ability to improve binding affinity and reduce metabolic degradation. This feature makes 1-{1,1-difluoro-6-azaspiro2.5octan-6-yl}-2-(4-fluorophenyl)ethan-1-one a promising candidate for further exploration in the development of novel therapeutics.
Recent advancements in computational chemistry have enabled more accurate predictions of molecular interactions, allowing researchers to design compounds with enhanced efficacy and reduced side effects. The spirocyclic structure of this compound, combined with strategic fluorination, aligns well with current trends in drug design aimed at improving target specificity and therapeutic outcomes.
In the realm of medicinal chemistry, the synthesis of complex molecules like 1-{1,1-difluoro-6-azaspiro2.5octan-6-yl}-2-(4-fluorophenyl)ethan-1-one requires meticulous planning and execution. The synthesis involves multiple steps, including the formation of the spirocyclic core and the introduction of fluorinated substituents. Each step must be carefully optimized to ensure high yield and purity, which are crucial for subsequent biological evaluation.
The biological activity of this compound has been preliminarily assessed through in vitro studies, where it demonstrated interesting interactions with various biological targets. These preliminary findings suggest that further investigation is warranted to explore its potential as a lead compound for drug development. The combination of structural rigidity provided by the spirocyclic framework and the metabolic stability conferred by fluorine substitution makes this molecule particularly intriguing.
Ongoing research in this area focuses on understanding the mechanisms of action of such compounds and identifying new therapeutic applications. The use of advanced spectroscopic techniques and crystallographic methods has provided valuable insights into how these molecules interact with their targets at the molecular level. This detailed understanding is essential for optimizing their pharmacological properties.
The role of computational modeling in predicting and enhancing the properties of drug-like molecules cannot be overstated. By leveraging computational tools, researchers can simulate molecular interactions and predict how structural modifications will affect biological activity. This approach has been instrumental in refining the design of compounds like 1-{1,1-difluoro-6-azaspiro2.5octan-6-yl}-2-(4-fluorophenyl)ethan-1-one, leading to more efficient synthetic routes and improved pharmacological outcomes.
In conclusion, 1-{1,1-difluoro-6-azaspiro2.5octan-6-yl}-2-(4-fluorophenyl)ethan-1-one (CAS No. 2189498-76-6) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features, including the spirocyclic framework and fluorinated aromatic groups, make it an attractive molecule for developing novel therapeutics. With continued advancements in synthetic chemistry and computational modeling, this compound holds significant potential for contributing to future medical breakthroughs.
2189498-76-6 (1-{1,1-difluoro-6-azaspiro2.5octan-6-yl}-2-(4-fluorophenyl)ethan-1-one) 関連製品
- 2227911-10-4(rac-(1R,3R)-3-(5-bromofuran-2-yl)-2,2-dimethylcyclopropane-1-carboxylic acid)
- 1263470-27-4(Topotecan-d6 Carboxylic Acid Sodium Salt)
- 922880-39-5(N-(naphthalen-1-yl)-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetamide)
- 1936179-75-7(1-(1-methyl-1H-pyrazol-4-yl)methylcyclopropane-1-carbaldehyde)
- 1805607-34-4(Methyl 2-(aminomethyl)-5-(difluoromethyl)-6-fluoropyridine-3-carboxylate)
- 33166-92-6(6-(3-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione)
- 91013-40-0(2-AMINO-3-(2-HYDROXY-5-METHOXYPHENYL)PROPANOIC ACID)
- 1218043-68-5(rac-(1R,2R)-2-2-(propan-2-yloxy)phenylcyclopropane-1-carboxylic acid)
- 920347-71-3(N-(2-methoxyethyl)-N'-(3-methoxyphenyl)methylethanediamide)
- 2138019-73-3(3-(1-aminoethyl)-1-(2,2-dimethylpropyl)-1H-pyrazol-4-ol)




